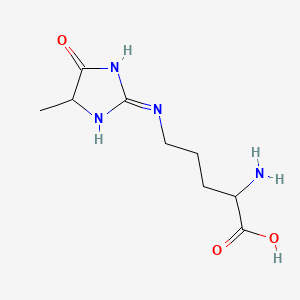

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine

Overview

Description

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is a specialized compound used primarily in proteomics research. It is an isotope-labeled derivative of L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. The compound’s molecular formula is C9H10D6N4O3, and it has a molecular weight of 234.29 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 involves the incorporation of deuterium atoms into the L-Ornithine molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and isotopic enrichment. The production is monitored through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .

Scientific Research Applications

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.

Biology: Employed in proteomics to study protein structure, function, and interactions.

Medicine: Utilized in metabolic studies to understand the role of ornithine in various physiological processes.

Industry: Applied in the development of new pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism by which N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 exerts its effects involves its incorporation into metabolic pathways where ornithine plays a role. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems. Molecular targets include enzymes involved in the urea cycle and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

L-Ornithine-d6: Another isotope-labeled derivative of L-Ornithine, used for similar applications.

L-Ornithine-d2: A partially deuterated form of L-Ornithine.

L-Ornithine-15N2: An isotope-labeled compound with nitrogen-15 labeling.

Uniqueness

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements compared to other isotope-labeled derivatives .

Properties

Molecular Formula |

C9H16N4O3 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |

InChI |

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14) |

InChI Key |

KGQMQNPFMOBJCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)

![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)

![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)